REACTION_CXSMILES
|
[OH-:1].[Na+].[CH:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.C1(C)C=CC(S([O:18][CH2:19][CH2:20][Cl:21])(=O)=O)=CC=1.[C:23](#N)[CH3:24]>>[Cl:21][CH2:20][CH2:19][O:18][C:3]1[CH:8]=[CH:7][C:6]([C:23](=[O:1])[CH3:24])=[CH:5][CH:4]=1 |f:0.1|
|
Name
|
4-hydroxy-acetophenone
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
n-tetrabutylammonium
|
Quantity
|
96 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
0.2 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)OCCCl)C
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 18 hours under an inert atmosphere
|
Duration
|
18 h
|
Type
|
EXTRACTION
|
Details
|
the decanted phase was extracted with benzene
|
Type
|
WASH
|
Details
|
The organic phase was washed with water
|
Type
|
CUSTOM
|
Details
|
dried over a deshydrant
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed over silica
|
Type
|
WASH
|
Details
|
eluted with dichloroethane
|
Name
|
|
Type
|
product
|
Smiles
|
ClCCOC1=CC=C(C=C1)C(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 127 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |